molecular formula C11H13FN4O5 B8070869 N(alpha)-(2 4-Dinitro-5-fluorophenyl)-

N(alpha)-(2 4-Dinitro-5-fluorophenyl)-

Cat. No.: B8070869
M. Wt: 300.24 g/mol
InChI Key: ZTFFRKNPAXXEBL-UHFFFAOYSA-N
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Description

Historical Context of Dinitrophenylation in Biochemical Analysis

The story of dinitrophenylation is intrinsically linked with the history of protein chemistry and the quest to unravel the primary structure of these complex macromolecules.

In the 1940s and 1950s, British biochemist Frederick Sanger accomplished a monumental task that would forever change the course of biochemistry: he determined the complete amino acid sequence of the protein insulin (B600854). creative-biolabs.comhistoryofinformation.com This work, which earned him his first Nobel Prize in Chemistry in 1958, provided the first definitive proof that a protein has a precisely defined amino acid sequence. creative-biolabs.comdnaftb.org Central to his method was the use of 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), now widely known as Sanger's reagent. creative-biolabs.comquora.com

Sanger's method involved reacting FDNB with the free N-terminal amino group of the insulin polypeptide chains. nobelprize.org This reaction, a nucleophilic aromatic substitution, forms a stable dinitrophenyl (DNP) derivative of the protein. gbiosciences.com The DNP-protein was then subjected to acid hydrolysis, which breaks all the peptide bonds, releasing the constituent amino acids. nobelprize.orggbiosciences.com The N-terminal amino acid, however, remained attached to the DNP group, creating a yellow-colored DNP-amino acid derivative that could be identified chromatographically. creative-biolabs.comhistoryofinformation.com By painstakingly applying this method to overlapping peptide fragments of insulin, Sanger was able to deduce the entire sequence of its A and B chains. creative-biolabs.comnobelprize.orgnih.gov This pioneering achievement laid the essential groundwork for understanding the relationship between a protein's primary structure and its biological function. creative-biolabs.com

Sanger's reagent (FDNB) was the first in a series of dinitrophenylation reagents that have become crucial for biochemical analysis. gbiosciences.comlibretexts.org While revolutionary, the original Sanger method was laborious. creative-biolabs.com This spurred the development of new reagents and techniques. Over the years, various derivatives have been synthesized to improve reaction efficiency, detection sensitivity, and the scope of applications. nih.gov

A significant evolution was the development of chiral derivatizing agents based on the dinitrophenyl moiety. A prominent example is Marfey's reagent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA). springernature.comnih.govsigmaaldrich.com This reagent is used for the pre-column derivatization of amino acids, creating diastereomers that can be separated by reverse-phase high-performance liquid chromatography (RP-HPLC). springernature.comnih.gov This allows for the determination of the stereochemistry (D- or L-configuration) of amino acids, which is critical in the study of natural products and biologically active peptides. nih.govacs.orgresearchgate.net Other dinitrophenylation reagents, such as 2,4-dinitrobenzene sulfonic acid, have also been used to prepare specific protein derivatives for immunological studies. nih.gov The core 2,4-dinitrophenyl structure has proven to be a versatile scaffold for creating a family of reagents tailored for specific analytical challenges in biochemistry.

Fundamental Role in Elucidating Biomolecular Structure and Function

The ability to selectively tag and identify amino acids using dinitrophenylation has had a lasting impact on our understanding of proteins and other biomolecules.

Sanger's work did more than just reveal the sequence of insulin; it established that proteins were not random polymers but highly ordered molecules with a specific, genetically determined sequence. creative-biolabs.com This concept is the bedrock of modern molecular biology. While Sanger's method for complete sequencing was eventually superseded by more efficient techniques like Edman degradation, the principle of N-terminal labeling remains a valuable tool. libretexts.orgnih.gov

The legacy of dinitrophenylation is evident in the continued development of sequencing technologies. Modern "next-generation" protein sequencing (NGPS) methods, which aim for high-throughput analysis, still often rely on the fundamental principles of sequential degradation and labeling established by early pioneers like Sanger and Edman. frontlinegenomics.com For instance, the technique of fluorosequencing integrates principles of Edman degradation with single-molecule microscopy, allowing for the massively parallel identification of peptides. frontlinegenomics.com The foundational chemistry of dinitrophenylation thus paved the way for the sophisticated proteomic analyses that are routine today, enabling deep insights into cellular function, disease mechanisms, and drug discovery. frontlinegenomics.com

The N(alpha)-(2,4-Dinitro-5-fluorophenyl)- moiety and its parent compounds are cornerstones in the development of precolumn derivatization for high-performance liquid chromatography (HPLC). springernature.comnih.gov Derivatization is the process of chemically modifying an analyte to make it more suitable for separation and detection. jascoinc.comresearchgate.net Amino acids, being polar and often lacking a strong UV-absorbing chromophore, can be difficult to analyze directly by RP-HPLC. psu.edu

Reacting amino acids with reagents like Sanger's reagent or Marfey's reagent before they are injected into the HPLC system (precolumn derivatization) addresses these issues. springernature.comnih.gov The dinitrophenyl group is a strong chromophore, meaning the resulting DNP-amino acid derivatives can be detected with high sensitivity by UV-Vis detectors. nih.govpsu.edu This derivatization also increases the hydrophobicity of the amino acids, improving their retention and separation on commonly used C18 reversed-phase columns. springernature.comnih.gov This approach has been widely applied to the quantitative analysis of amino acids in various complex matrices. springernature.comnih.govnih.gov Beyond amino acids, dinitrophenyl-based derivatization is also used for the HPLC analysis of other amine-containing compounds and carbonyl compounds (via reaction with 2,4-dinitrophenylhydrazine). epa.govhitachi-hightech.comthermofisher.com

Data Tables

Table 1: Key Dinitrophenylation Reagents and Their Applications

Reagent NameCommon AbbreviationChemical NamePrimary ApplicationReference(s)
Sanger's ReagentDNFB or FDNB1-Fluoro-2,4-dinitrobenzeneN-terminal amino acid labeling for protein sequencing creative-biolabs.comquora.comgbiosciences.com
Marfey's ReagentFDAANα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamideChiral derivatization of amino acids for stereochemical analysis by HPLC springernature.comnih.govsigmaaldrich.comacs.org
DinitrophenylhydrazineDNPH2,4-DinitrophenylhydrazineDerivatization of carbonyl compounds (aldehydes and ketones) for HPLC analysis epa.govhitachi-hightech.com

Table 2: Properties of Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (Marfey's Reagent)

PropertyValueReference(s)
Chemical Formula C₉H₉FN₄O₅ sigmaaldrich.comsigmaaldrich.com
Molecular Weight 272.19 g/mol sigmaaldrich.comsigmaaldrich.com
Appearance Yellow to orange powder sigmaaldrich.comthermofisher.com
CAS Number 95713-52-3 sigmaaldrich.comsigmaaldrich.comthermofisher.com
Primary Function Chiral Derivatizing Agent sigmaaldrich.comsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-fluoro-2,4-dinitroanilino)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4O5/c1-5(2)10(11(13)17)14-7-3-6(12)8(15(18)19)4-9(7)16(20)21/h3-5,10,14H,1-2H3,(H2,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFFRKNPAXXEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Derivatization Mechanisms Involving the N Alpha 2,4 Dinitro 5 Fluorophenyl Moiety

Synthetic Approaches for Generating the Dinitrophenyl Moiety

The formation of the reactive dinitrophenyl structure is a critical first step in the synthesis of N(alpha)-(2,4-Dinitro-5-fluorophenyl)- derivatives. This typically involves creating a highly activated aromatic ring that is primed for subsequent reactions.

Precursor Compounds and Reaction Pathways (e.g., from 1-chloro-2,4-dinitrobenzene)

The synthesis of the dinitrophenyl core often begins with a less substituted benzene (B151609) derivative, such as chlorobenzene (B131634). The key transformation is the introduction of two nitro groups onto the aromatic ring, a process known as nitration.

The common laboratory and industrial synthesis for a precursor like 2,4-dinitrochlorobenzene starts with chlorobenzene. youtube.com This is achieved through electrophilic aromatic substitution using a potent nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid. youtube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

The reaction proceeds in stages:

Mononitration: Chlorobenzene is first nitrated to form a mixture of ortho- and para-nitrochlorobenzene.

Dinitration: Under harsher conditions (e.g., higher temperatures), a second nitro group is added. The existing nitro group is a strong deactivator and meta-director, while the chlorine is a weak deactivator but an ortho-, para-director. The directing effects combine to yield 1-chloro-2,4-dinitrobenzene (B32670) as the major product. youtube.com

This dinitrated chlorobenzene can then serve as a precursor. While 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) is the more common reagent for forming the title moiety, the principles of its synthesis are analogous. FDNB itself is a pale yellow crystalline solid and is widely known as Sanger's Reagent. wikipedia.orgsigmaaldrich.com

Precursor CompoundFormulaMolar Mass ( g/mol )Key Role
ChlorobenzeneC₆H₅Cl112.56Starting material for dinitration. youtube.com
Nitric AcidHNO₃63.01Source of the nitronium ion for nitration. youtube.com
Sulfuric AcidH₂SO₄98.08Catalyst to generate the nitronium ion. youtube.com
1-Chloro-2,4-dinitrobenzeneC₆H₃ClN₂O₄202.55A common precursor to dinitrophenyl derivatives. youtube.com
1-Fluoro-2,4-dinitrobenzene (FDNB)C₆H₃FN₂O₄186.10The primary reagent for forming N(alpha)-(2,4-Dinitro-5-fluorophenyl)- derivatives. wikipedia.org

Principles of Nucleophilic Aromatic Substitution (SNAr) with Amine Nucleophiles

The attachment of an amine nucleophile, such as the alpha-amino group of an amino acid, to the dinitrophenyl ring occurs via a Nucleophilic Aromatic Substitution (SNAr) reaction. fishersci.co.ukbyjus.com This mechanism is distinct from the more familiar SN1 and SN2 reactions seen with aliphatic compounds. The SNAr reaction is typically a two-step process known as the addition-elimination mechanism. chemistrysteps.comlibretexts.org

Mechanism of Nucleophilic Attack at Aromatic Ring Systems

The SNAr mechanism for the reaction of 1-fluoro-2,4-dinitrobenzene with an amine (R-NH₂) proceeds as follows:

Nucleophilic Addition: The reaction is initiated by the attack of the nucleophilic amine on the electron-deficient carbon atom of the aromatic ring that bears the fluorine atom. libretexts.org This step is typically the slow, rate-determining step of the reaction because it temporarily disrupts the aromaticity of the ring. stackexchange.comlibretexts.org The attack results in the formation of a resonance-stabilized, negatively charged intermediate. chemistrysteps.com

Formation of the Meisenheimer Complex: This tetrahedral intermediate is known as a Meisenheimer complex. libretexts.org The negative charge is delocalized across the carbon framework and, crucially, onto the electron-withdrawing nitro groups. chemistrysteps.comnumberanalytics.com

Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the leaving group, which in this case is a fluoride (B91410) ion (F⁻). chemistrysteps.comstackexchange.com

This addition-elimination pathway is favored because the aromatic ring is "activated" towards nucleophilic attack by the presence of strong electron-withdrawing groups. byjus.com

Role of Electron-Withdrawing Groups in Stabilizing Meisenheimer Complexes

The presence of two nitro (-NO₂) groups on the aromatic ring is essential for the SNAr reaction to proceed efficiently. numberanalytics.com These groups are powerful electron-withdrawing groups (EWGs) and play a critical role in stabilizing the negatively charged Meisenheimer complex. nih.gov

Their stabilizing effect stems from their ability to delocalize the negative charge through resonance. libretexts.orgnumberanalytics.com For the stabilization to be effective, the EWGs must be positioned ortho or para to the site of nucleophilic attack. byjus.comchemistrysteps.com In 1-fluoro-2,4-dinitrobenzene, the nitro groups are at positions 2 and 4, which are ortho and para, respectively, to the fluorine at position 1. This optimal positioning allows the negative charge of the intermediate to be shared by the electronegative oxygen atoms of the nitro groups, significantly lowering the activation energy of the first step. chemistrysteps.comnumberanalytics.com Without these stabilizing groups, the ring would be too electron-rich to be attacked by a nucleophile. libretexts.org

The Leaving Group Effect of Fluorine in Activating Substitution

A distinctive feature of many SNAr reactions is the leaving group trend, which is often F > Cl > Br > I. libretexts.orgnih.gov This is the reverse of the trend observed in SN2 reactions, where iodide is the best leaving group.

Reaction Kinetics and Selectivity in Biological Systems

The reaction of 1-fluoro-2,4-dinitrobenzene (FDNB) with biological molecules is governed by the principles of SNAr kinetics and is highly selective, a property famously exploited by Frederick Sanger in his Nobel Prize-winning work on protein sequencing. wikipedia.org

The kinetics of the reaction are primarily dictated by the slow formation of the Meisenheimer complex. stackexchange.com The reaction is generally second-order, dependent on the concentrations of both the FDNB and the nucleophile (e.g., an amino acid). In biological systems, pH is a critical factor. The amine nucleophile must be in its unprotonated state (-NH₂) to be reactive, so reactions are typically carried out at mildly alkaline pH values where a sufficient concentration of the free amine exists.

FDNB exhibits remarkable selectivity in biological settings. It reacts readily with free amino groups, making it an excellent reagent for labeling the N-terminal amino acid of a polypeptide chain. wikipedia.orggbiosciences.com It can also react with the nucleophilic side chains of certain amino acids, notably the ε-amino group of lysine (B10760008), the sulfhydryl group of cysteine, and the phenolic hydroxyl group of tyrosine. However, the reaction with the N-terminal α-amino group was foundational for identifying the primary structure of proteins like insulin (B600854). wikipedia.org Studies have shown that the local environment, such as the hydrophobicity of a protein region, can influence reactivity. For instance, amino groups in a hydrophobic environment can show enhanced reactivity with FDNB. nih.govnih.gov This selectivity allows for its use as a derivatizing agent to introduce a chromophore (the dinitrophenyl group) for detection. sigmaaldrich.com

FactorInfluence on SNAr Reaction
Nucleophile Stronger, unhindered nucleophiles increase the reaction rate. Basicity is key. chemistrysteps.com
Leaving Group Highly electronegative groups (like F) activate the ring and accelerate the rate-determining attack. stackexchange.comlibretexts.org
Solvent Polar aprotic solvents (e.g., DMSO, DMF) are often used as they solvate the cation but not the nucleophile, increasing its reactivity. fishersci.co.uk
Ring Substituents Strong electron-withdrawing groups (e.g., -NO₂) at ortho/para positions are required to stabilize the Meisenheimer complex and activate the ring. byjus.comchemistrysteps.comnumberanalytics.com
pH (in biological systems) Controls the protonation state of amine nucleophiles; a balance is needed to ensure the amine is deprotonated and reactive. nih.gov

Influence of pH on Amine Reactivity and Protonation State

The derivatization reaction with the N(alpha)-(2,4-Dinitro-5-fluorophenyl)- moiety is highly dependent on the pH of the reaction medium. The reaction proceeds via a nucleophilic attack of the amino group on the electron-deficient aromatic ring. For this to occur, the amino group must be in its deprotonated, nucleophilic state.

The reactivity of the primary amine is directly correlated with its protonation state, which is governed by the pH of the solution and the pKa of the specific amino group. The reaction is typically conducted under alkaline conditions to ensure that the amino group is sufficiently deprotonated to act as an effective nucleophile. researchgate.net Common buffering agents used to maintain an optimal pH range include sodium bicarbonate and borate (B1201080) buffer, often adjusted to a pH between 7 and 11. fishersci.comnih.govpeptide.com

For instance, a general protocol for derivatizing primary amines with FDAA involves the use of 1M sodium bicarbonate. fishersci.com In some methodologies, a borate buffer at pH 11 is employed to facilitate the reaction. nih.gov The choice of a specific pH within this alkaline range can also be used to modulate the reactivity of other functional groups within a molecule. For example, at a higher pH, the hydroxyl group of tyrosine can also be derivatized by Marfey's reagent, leading to a di-substituted product. youtube.com The reaction is typically quenched by the addition of an acid, such as hydrochloric acid, which protonates the remaining unreacted amines and stops the derivatization process. peptide.comyoutube.com

The following table summarizes the typical pH conditions used for the derivatization of amino acids with N(alpha)-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide.

Buffer SystemTypical pH RangeReference
Sodium Bicarbonate~9 researchgate.net
Borate Buffer11 nih.gov
Triethylamine Phosphate3.0 (for HPLC mobile phase) fishersci.com
Ammonium (B1175870) Acetate (B1210297)6.5 (for HPLC mobile phase) nih.govacs.org
Acetate Buffer4.0 (for HPLC mobile phase) sigmaaldrich.com

Differential Reactivity of α-Amino vs. ε-Amino Groups in Polypeptides

In polypeptides and amino acids with more than one primary amino group, such as lysine and ornithine, the N(alpha)-(2,4-Dinitro-5-fluorophenyl)- moiety can react with both the α-amino group at the N-terminus and the ε-amino group of the side chain. The relative reactivity of these groups can be influenced by steric hindrance and the local electronic environment.

While both the α- and ε-amino groups are reactive towards Marfey's reagent, their derivatization can lead to the formation of both mono- and di-substituted products. youtube.com The stoichiometry of the reactants plays a crucial role in determining the final product distribution. To drive the reaction towards the formation of the di-substituted product, a greater excess of Marfey's reagent is often employed. youtube.com This suggests that under conditions of limited reagent, there may be a degree of selectivity, though detailed kinetic studies comparing the reaction rates at the α- and ε-positions are not extensively detailed in the provided literature. The separation and identification of these different derivatives are achievable through HPLC analysis. youtube.com

Solvent and Microenvironmental Effects on Derivatization Efficiency

A common solvent system for this derivatization is a mixture of acetone (B3395972) and water. fishersci.compeptide.com Acetone is utilized to solubilize Marfey's reagent, which can be poorly soluble in purely aqueous solutions. youtube.com The aqueous component, typically a buffer, serves to dissolve the amino acid and maintain the optimal pH for the reaction. The concentration of acetone can be adjusted, for instance, up to 10%, to ensure the complete dissolution of the reagent. youtube.com

The microenvironment also extends to the conditions used for the subsequent analysis of the derivatized products, primarily by HPLC. The composition of the mobile phase significantly impacts the separation of the resulting diastereomers. Reversed-phase columns, such as C18 or C8, are commonly used. nih.govresearchgate.net The mobile phase often consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724). fishersci.comnih.govresearchgate.net The pH of the mobile phase is also a critical parameter for achieving optimal separation. For example, studies have shown that a neutral pH (e.g., pH 6.5 using an ammonium acetate buffer) can provide excellent resolution of all 19 D/L amino acid pairs. nih.govacs.orgnih.gov In contrast, acidic conditions (e.g., pH 2 with formic acid) may not resolve all pairs. nih.govacs.orgnih.gov The use of different organic modifiers, like acetonitrile versus methanol, can also influence the selectivity of the separation. nih.gov

The following table outlines common solvent components and their roles in the derivatization and analysis process.

ComponentRoleReference
AcetoneSolubilizes Marfey's reagent fishersci.compeptide.comyoutube.com
WaterDissolves amino acids and buffer salts fishersci.comyoutube.com
AcetonitrileOrganic modifier in HPLC mobile phase fishersci.comnih.govresearchgate.net
MethanolAlternative organic modifier in HPLC mobile phase nih.govsigmaaldrich.com
HexaneUsed for washing away by-products during sample preparation peptide.com

Analytical Applications in Protein and Peptide Chemistry

N-Terminal Amino Acid Sequencing (Sanger's Method)

In the 1940s and 1950s, Frederick Sanger developed a method for sequencing proteins that utilized N(alpha)-(2,4-Dinitro-5-fluorophenyl)- derivatives, a monumental achievement that earned him his first Nobel Prize in Chemistry in 1958. creative-biolabs.com This technique, now known as Sanger's method, was the first to provide definitive proof that a protein has a precisely defined amino acid sequence. creative-biolabs.com The core principle involves the specific labeling of the N-terminal amino acid, followed by hydrolysis of the entire polypeptide and subsequent identification of the labeled residue. creative-biolabs.com

The first step in Sanger's method is the chemical derivatization of the free α-amino group at the N-terminus of a polypeptide chain. creative-biolabs.com This is achieved by treating the peptide or protein with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), commonly known as Sanger's reagent. youtube.comgbiosciences.com The reaction is typically carried out under mild alkaline conditions. gcwgandhinagar.com

In this reaction, a nucleophilic aromatic substitution occurs where the electron-withdrawing nitro groups on the benzene (B151609) ring activate the fluorine atom for displacement by the nucleophilic N-terminal amino group. gbiosciences.comgcwgandhinagar.com This forms a stable covalent bond, resulting in a dinitrophenyl-peptide (DNP-peptide) where the N-terminal residue is tagged with a yellow DNP group. youtube.comvedantu.com It is important to note that FDNB also reacts with the ε-amino group of lysine (B10760008) side chains, but these can be distinguished from the N-terminal α-DNP-amino acid during the identification step. csbsju.edu

Following the derivatization step, the DNP-peptide is subjected to complete acid hydrolysis, typically by heating with 6 M hydrochloric acid (HCl). youtube.comcsbsju.edu This harsh treatment cleaves all the peptide bonds, breaking the polypeptide chain down into its constituent amino acids. creative-biolabs.comyoutube.com

A crucial feature of this method is the stability of the bond between the dinitrophenyl group and the N-terminal amino acid. gbiosciences.comvedantu.com This DNP-amino acid linkage is resistant to acid hydrolysis, meaning that after hydrolysis, the original N-terminal amino acid remains labeled as a DNP-derivative while all other amino acids are released in their free, unlabeled form. creative-biolabs.comvedantu.comcsbsju.edu This stability is the key to isolating and identifying the starting residue of the chain. creative-biolabs.com However, this harsh hydrolysis step can lead to the partial or complete degradation of certain acid-labile amino acids, such as serine, threonine, and tryptophan. csbsju.edunih.gov

After hydrolysis, the resulting mixture contains a single type of yellow-colored DNP-amino acid and a collection of free, colorless amino acids. gbiosciences.com The next step is to separate and identify this labeled residue. youtube.com This is accomplished primarily through chromatographic techniques. creative-biolabs.comyoutube.com The DNP-amino acid can be extracted from the aqueous hydrolysate using an organic solvent like ether, leaving the free amino acids behind in the aqueous phase. gbiosciences.com

Various chromatographic methods have been employed to separate and identify the specific DNP-amino acid. nih.gov The choice of method depends on factors like required sensitivity and available instrumentation. nih.gov The inherent yellow color of the DNP derivatives allows for their easy detection and quantification by spectrophotometry once separated. gbiosciences.comoup.com

Table 1: Chromatographic Techniques for DNP-Amino Acid Identification

Technique Principle Advantages Sources
Paper Chromatography Partitioning of the DNP-amino acid between a stationary phase (cellulose paper) and a mobile solvent phase. Separation is based on differential polarity. Simple, inexpensive, and was historically significant in the original sequencing of insulin (B600854). oup.comifsc.edu.br
Thin-Layer Chromatography (TLC) Similar to paper chromatography, but uses a thin layer of an adsorbent material (like silica (B1680970) gel) on a solid support. Offers better resolution and speed compared to paper chromatography. csbsju.edunih.gov
High-Performance Liquid Chromatography (HPLC) Utilizes high pressure to pass the sample through a column packed with a stationary phase. Reverse-phase HPLC is commonly used for DNP-amino acids. Provides high resolution, speed, and quantitative accuracy, with sensitivity in the picomole range. csbsju.edunih.gov
Gas Chromatography (GC) Involves vaporizing the DNP-amino acid sample and separating the components in a gaseous mobile phase. Can be used for separation, particularly after further derivatization to increase volatility. nih.gov

Sanger's reagent is also a powerful tool for determining the number of polypeptide chains within a multi-subunit (oligomeric) protein. youtube.comchegg.com The principle relies on quantifying the number of N-terminal residues per mole of the intact protein. brainly.com

The intact oligomeric protein is treated with an excess of FDNB, and after the reaction and subsequent acid hydrolysis, the DNP-amino acids are identified and quantified. chegg.com By comparing the molar amount of the identified DNP-amino acid(s) to the molar amount of the protein sample used, the number of polypeptide chains can be calculated. chegg.combrainly.com

If a protein consists of a single polypeptide chain , one mole of DNP-amino acid will be recovered per mole of protein.

If a protein is a homodimer (two identical chains) , two moles of the same DNP-amino acid will be recovered per mole of protein.

If a protein is a heterodimer (two different chains) , one mole of each of the two different DNP-amino acids will be recovered per mole of protein.

Sanger famously applied this to insulin, where he identified both DNP-glycine and DNP-phenylalanine. creative-biolabs.com This discovery provided the first definitive evidence that insulin is composed of two different polypeptide chains, the A-chain with an N-terminal glycine (B1666218) and the B-chain with an N-terminal phenylalanine. creative-biolabs.com

Protein Modification for Functional Probing

Beyond its role in sequencing, N(alpha)-(2,4-Dinitro-5-fluorophenyl)- and its derivatives like FDNB serve as reagents for modifying proteins to investigate the functional roles of specific amino acid residues. gbiosciences.com

Chemical modification with FDNB can be used to probe the importance of specific amino groups for an enzyme's biological function. gbiosciences.com The reagent reacts with the α-amino group of the N-terminus and the ε-amino groups of lysine residues. csbsju.edu If this modification leads to a change in the enzyme's catalytic activity, it provides strong evidence that these amino groups are functionally significant. gbiosciences.comnih.gov

For example, a loss of activity upon treatment with FDNB suggests that a lysine residue or the N-terminal amino group may be located within the enzyme's active site or is critical for maintaining the protein's catalytically active three-dimensional conformation. nih.gov Researchers can study the relationship between the degree of modification (the number of amino groups reacted) and the corresponding change in enzyme activity and stability. nih.gov

Table 2: Examples of Enzyme Activity Alteration by FDNB

Enzyme Effect of FDNB Modification Implication Sources
α-Chymotrypsin Modification of a specific, small subset of amino groups leads to a sharp increase in thermostability, while complete modification leads to destabilization. Suggests that only one or two specific lysine residues play a key role in the enzyme's thermal stability. nih.gov
Deubiquitinating Enzymes (DUBs) Activity-based probes derived from ubiquitin can be used to covalently modify and identify active DUBs in complex mixtures, functionally profiling this enzyme family. Allows for the rapid demonstration of enzymatic activity for proteins previously identified only by sequence homology. nih.gov
Various Reductases DNFB is known to strongly inhibit the activity of certain reductase enzymes. Indicates the likely presence of a crucial amino group (e.g., lysine) in or near the active site necessary for catalysis. gbiosciences.com

Studies on Protein Conformation and Allosteric Regulation

Information regarding the direct application of N(alpha)-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide for the comprehensive analysis of three-dimensional protein conformation or the study of allosteric regulation is not extensively available in the reviewed scientific literature. Allosteric regulation involves the modulation of a protein's activity through the binding of an effector molecule to a site other than the active site, often inducing conformational changes. researchgate.netnih.gov

The primary use of Marfey's reagent is in determining the stereochemistry of amino acid residues after the complete hydrolysis of a peptide or protein. mdpi.comacs.org This process breaks down the protein into its constituent amino acids, thereby losing all higher-order structural information, including the native three-dimensional conformation and any non-covalent interactions that are critical for allosteric effects.

While determining the D/L-amino acid composition is a fundamental aspect of the primary structure, which in turn dictates the higher-order conformation, Marfey's method itself does not provide direct insight into the folded structure of the intact protein.

Analysis of Electron Transfer and Proton Translocation Mechanisms

Current scientific literature does not indicate the use of N(alpha)-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide in the direct analysis of electron transfer or proton translocation mechanisms within proteins. These complex processes are fundamental to cellular bioenergetics, such as in respiration and photosynthesis, and are typically investigated using specialized spectroscopic, electrochemical, and kinetic techniques. The derivatization reaction of Marfey's reagent with amino groups does not inherently probe the electronic or proton-conducting properties of proteins.

Differentiation of Thiol Redox States in Biological Contexts

The balance between the reduced (thiol) and oxidized (disulfide) forms of low-molecular-weight thiols like glutathione (B108866) and cysteine is a critical indicator of the cellular redox environment and oxidative stress. nih.govyoutube.com While various analytical methods exist for quantifying these redox states, the application of N(alpha)-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide is primarily focused on the analysis of total amino acid content after specific sample preparation steps, rather than direct differentiation of the native redox species.

Analytical Methods for Glutathione and Cysteine Species

The analysis of cysteine and its disulfide form, cystine, in peptides using Marfey's reagent has been described. nih.gov However, this method is designed to determine the stereochemical configuration and purity of cysteine residues rather than to differentiate between the reduced and oxidized forms in a biological sample directly.

A developed method for this purpose involves the initial oxidation of all cysteine and cystine residues within a peptide to the more stable cysteic acid. researchgate.netcolab.ws This is followed by acid hydrolysis of the peptide to release the individual amino acid residues, including the newly formed cysteic acid. The hydrolysate is then derivatized with a variant of Marfey's reagent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (FDVA), and the resulting diastereomers are separated and quantified by reverse-phase HPLC. researchgate.net

This approach allows for the accurate quantification of the total cysteine content (cysteine + cystine) by converting both species into a single, stable analyte for analysis. However, it does not provide information on the initial ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) or cysteine to cystine in their native biological state. Other methods, often employing different derivatizing agents like N-ethylmaleimide (NEM) or Ellman's reagent (DTNB), are typically used for the direct and simultaneous measurement of both reduced and oxidized forms of glutathione and cysteine. researchgate.netnih.govnih.gov

The table below summarizes the general analytical conditions for the derivatization of amino acids using Marfey's reagent for HPLC analysis.

ParameterConditionReference
Derivatization Reagent 1% Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA) in acetone (B3395972) fishersci.com
Sample ~5 µmol of amino acid standard or hydrolysate fishersci.com
Buffer 1.0 M Sodium Bicarbonate fishersci.com
Reaction Temperature 40°C fishersci.com
Reaction Time 1 hour fishersci.com
Quenching Agent 2.0 M Hydrochloric Acid fishersci.com
HPLC Column Reverse Phase C18 or C8 mdpi.comnih.gov
Detection UV at 340 nm fishersci.comacs.org

Chiral Analysis of Amino Acids Utilizing N Alpha 2,4 Dinitro 5 Fluorophenyl Based Reagents Marfey S Reagents and Analogs

Principles of Chiral Derivatization for Enantiomeric Resolution

Chiral derivatization is a fundamental strategy in analytical chemistry for the separation and analysis of enantiomers—stereoisomers that are non-superimposable mirror images of each other. wikipedia.orgnih.gov Since enantiomers possess identical physical properties in an achiral environment, such as melting point, boiling point, and solubility, their direct separation by common chromatographic or spectroscopic methods is not feasible. ntu.edu.sglibretexts.org The core principle of chiral derivatization involves reacting the enantiomeric mixture (racemate) with a single, pure enantiomer of a second chiral compound, known as a chiral derivatizing agent (CDA). wikipedia.orglibretexts.org This reaction converts the pair of enantiomers into a pair of diastereomers. wikipedia.org

Formation of Diastereomeric Adducts for Chromatographic Separation

The conversion of enantiomers into diastereomers is the key to their analytical resolution. wikipedia.orgwikipedia.org Unlike enantiomers, diastereomers have different physical and chemical properties, including different boiling points, melting points, solubilities, and, crucially, different affinities for chromatographic stationary phases. libretexts.orglibretexts.org This difference in physical properties allows for their separation using standard, achiral analytical techniques, most notably high-performance liquid chromatography (HPLC). nih.govnih.gov

For example, reacting a racemic mixture of an amino acid (containing both D- and L-enantiomers) with an enantiomerically pure CDA (e.g., the L-form) results in two distinct diastereomeric products: (L-CDA)-(D-amino acid) and (L-CDA)-(L-amino acid). These diastereomeric adducts can then be separated into two distinct peaks on a conventional (achiral) chromatographic column due to their differing interactions with the stationary phase. researchgate.netresearchgate.net The ratio of the areas of these separated peaks corresponds directly to the ratio of the original enantiomers in the sample.

Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA, Marfey's Reagent)

A quintessential chiral derivatizing agent for amino acids is Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide, commonly known as Marfey's Reagent or L-FDAA. indiamart.compharmaffiliates.com Introduced by Paul Marfey in 1984, this reagent has become a cornerstone for determining the stereochemistry of amino acids in various fields, including natural product chemistry and peptide analysis. researchgate.netnih.govmdpi.com

The derivatization mechanism involves a nucleophilic aromatic substitution reaction. nih.govrsc.org The primary amino group of an amino acid analyte attacks the electron-deficient aromatic ring of L-FDAA at the carbon atom bearing the fluorine atom, leading to the displacement of the fluoride (B91410) ion. nih.govrsc.org This forms a stable covalent bond between the amino acid and the dinitrophenyl moiety of the reagent. rsc.org

When L-FDAA reacts with a mixture of D- and L-amino acids, it produces two corresponding diastereomers: Nα-(2,4-Dinitrophenyl-L-alaninamide)-D-amino acid and Nα-(2,4-Dinitrophenyl-L-alaninamide)-L-amino acid. These resulting diastereomers can be effectively resolved using reversed-phase HPLC. researchgate.netsigmaaldrich.comnih.gov

D-Enantiomeric and Other Amino Acid Amide Analogs as Chiral Derivatizing Agents

The versatility of the Marfey's method is enhanced by the synthesis and application of various analogs of the original reagent. nih.govnih.gov These analogs are created by modifying the chiral auxiliary part of the molecule—the amino acid amide attached to the 1-fluoro-2,4-dinitrobenzene (B121222) core. nih.govnih.gov

D-Enantiomeric Analogs: The D-enantiomer of Marfey's reagent, Nα-(2,4-Dinitro-5-fluorophenyl)-D-alaninamide (D-FDAA), can be used to reverse the elution order of the resulting diastereomers on the chromatogram. This can be advantageous in resolving peaks that may co-elute with matrix components or other analytes when using the L-form of the reagent.

Other Amino Acid Amide Analogs: To improve separation efficiency (resolution) or detection sensitivity, the L-alaninamide in Marfey's reagent can be replaced with other amino acid amides. researchgate.net The choice of the substituting amino acid can alter the hydrophobicity and steric properties of the resulting diastereomers, thereby influencing their chromatographic behavior. nih.gov For instance, replacing L-alaninamide with the more hydrophobic L-leucinamide yields Nα-(2,4-Dinitro-5-fluorophenyl)-L-leucinamide (L-FDLA), which has been shown to provide superior separation and higher sensitivity for certain amino acids in LC/MS analysis. researchgate.netmdpi.com Similarly, Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (FDVA) has also been utilized as an effective analog. rsc.org

Table 1: Common Marfey's Reagent Analogs and Their Chiral Auxiliaries
AbbreviationFull Chemical NameChiral AuxiliaryPrimary Advantage
L-FDAANα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamideL-Alanine amideOriginal, widely used standard. researchgate.net
D-FDAANα-(2,4-Dinitro-5-fluorophenyl)-D-alaninamideD-Alanine amideReverses elution order, can resolve co-elution issues. researchgate.net
L-FDLANα-(2,4-Dinitro-5-fluorophenyl)-L-leucinamideL-Leucine amideImproved resolution and higher LC/MS sensitivity. researchgate.netmdpi.com
FDVANα-(2,4-Dinitro-5-fluorophenyl)-L-valinamideL-Valine amideAlternative for enhanced separation capabilities. rsc.org

Methodological Advancements in Amino Acid Enantioseparation

The successful application of Marfey's reagent and its analogs relies on robust and optimized analytical methodologies. researchgate.net Significant advancements have been made in both the chromatographic separation protocols and the detection techniques used to quantify the resulting diastereomers. nih.govacs.org

Optimization of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocols

The separation of Marfey's derivatives is typically achieved using reversed-phase HPLC (RP-HPLC), most commonly with a C18 stationary phase. researchgate.netmdpi.com Optimization of the separation protocol is critical to achieving baseline resolution for all amino acid diastereomeric pairs in a sample. Key parameters that are adjusted include:

Mobile Phase Composition: The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent, typically acetonitrile (B52724). nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is employed to separate amino acids with varying hydrophobicities.

Mobile Phase pH: The pH of the aqueous component of the mobile phase significantly impacts the retention and resolution of the diastereomers. While standard acidic conditions (e.g., using 0.1% formic acid, pH ~2) are common, research has shown they may fail to resolve all 19 pairs of D/L-amino acid derivatives. acs.orgnih.gov In contrast, using a neutral pH buffer system (e.g., ammonium (B1175870) acetate (B1210297) at pH 6.5) has been demonstrated to successfully resolve all 19 pairs on a 30-minute gradient. nih.govnih.gov

Column Temperature: Maintaining a constant and optimized column temperature is essential for reproducible retention times and consistent peak shapes.

Table 2: Comparison of RP-HPLC Conditions for Marfey's Derivatives
ParameterCondition 1 (Acidic)Condition 2 (Neutral)Outcome
Stationary Phase Reversed-Phase C18Reversed-Phase C18Standard for hydrophobic separations.
Mobile Phase A Water with 0.1% Formic Acid (pH ≈ 2)Water/Ammonium Acetate (pH 6.5)pH is a critical factor for resolution.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile
Resolution Unable to resolve all 19 D/L-amino acid pairs. acs.orgnih.govAll 19 D/L-amino acid pairs chromatographically resolved. nih.govnih.govNeutral pH provides superior separation for a full suite of amino acids.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Enhanced Sensitivity and Specificity

Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) has revolutionized the analysis of Marfey's derivatives, offering significant advantages over traditional UV detection. researchgate.netacs.org

Enhanced Sensitivity: Mass spectrometry provides much lower detection limits, which is crucial for quantifying trace amounts of D-amino acids in complex biological matrices like brain tissue extracts or physiological fluids. rsc.orgmdpi.commdpi.com Studies have shown that operating the mass spectrometer in negative ion mode can yield excellent sensitivity for Marfey's derivatives. nih.govnih.gov

Enhanced Specificity: MS/MS provides unambiguous identification of the analytes. By monitoring a specific precursor-to-product ion transition for each derivatized amino acid—a technique known as Multiple Reaction Monitoring (MRM)—the method achieves high specificity. This minimizes interference from co-eluting matrix components, ensuring accurate quantification. mdpi.com

Analysis of Complex Samples: The combination of HPLC separation and highly specific MS/MS detection allows for the direct analysis of amino acid enantiomers in complex biological extracts with minimal sample cleanup and negligible matrix effects. acs.orgnih.gov This powerful technique enables the absolute quantification of both L- and D-amino acids in a single analytical run. mdpi.com

Applications in Natural Product Stereochemistry

The determination of the absolute configuration of amino acid residues is a critical step in the structural elucidation of natural products, particularly peptides. acs.org Marfey's method, which utilizes Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's reagent), has become a cornerstone technique for this purpose. acs.orgnih.gov The method involves the acid hydrolysis of the natural product to break it down into its constituent amino acids. acs.org These amino acids are then derivatized with Marfey's reagent, which reacts with the primary amine of the amino acids to form diastereomers. researchgate.netnih.gov These resulting diastereomeric derivatives can then be separated and analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. acs.orgfishersci.com

The key advantage of this method lies in the commercial availability of both L- and D-enantiomers of the chiral derivatizing agent. acs.org This allows for the confident assignment of stereochemistry by comparing the retention times of the derivatized amino acids from the natural product hydrolysate with those of derivatized L- and D-amino acid standards. acs.org Typically, the L-L diastereomers elute earlier than the L-D diastereomers from the reversed-phase column. acs.org

Marfey's method and its analogs have been successfully applied to determine the stereochemistry of amino acids in a wide array of bioactive natural products isolated from diverse sources, including bacteria, fungi, marine sponges, and other invertebrates. nih.gov For instance, the "advanced Marfey's method," which often employs liquid chromatography-mass spectrometry (LC-MS) for detection, has been used to establish the absolute configuration of amino acid units in complex peptides like epoxinnamide, a bicyclic decadepsipeptide from Streptomyces sp. nih.govacs.org This enhanced sensitivity and specificity are crucial when dealing with limited sample quantities, a common challenge in natural product research. nih.gov

The versatility of this approach is demonstrated in its application to complex cases, such as the structural determination of kahalalide F, a marine-derived peptide that has been in clinical trials. acs.org Researchers used a combination of hydrolytic techniques and Marfey's analysis to definitively assign the stereochemistry of its numerous valine and threonine residues. acs.org

Table 1: Application of Marfey's Method in Natural Product Analysis

Natural Product Source Organism Key Findings Reference(s)
Epoxinnamide Streptomyces sp. OID44 Absolute configuration of amino acid units established using the advanced Marfey's method in combination with other spectroscopic techniques. nih.gov
Kahalalide F Marine mollusk Elysia rufescens Stereochemistry of five valine and two threonine residues (both D and L) was definitively assigned using a combination of acid hydrolysis, hydrazinolysis, and Marfey's analysis. acs.org
Microcystin LR Cyanobacteria The advanced Marfey's method with dl-FDLA derivatization was applied to characterize the constituent amino acids. acs.org
Desotamide A Not Specified The C3 Marfey's method was applied after acid hydrolysis and derivatization with d-FDAA for analysis. acs.org

Analysis of Non-Proteinogenic and Unusual Amino Acids

The utility of Marfey's reagent extends beyond the 20 common proteinogenic amino acids to the analysis of non-proteinogenic and unusual amino acids, which are frequently found in bioactive peptides from microbial and marine sources. researchgate.netnih.gov The method's robustness allows for the resolution of complex mixtures containing these unique residues. nih.gov

Modifications and adaptations of the original Marfey's method have been developed to improve the resolution and detection of these unusual amino acids. The "advanced Marfey's method," for example, introduced Nα-(2,4-dinitro-5-fluorophenyl)-L-leucinamide (L-FDLA), which can offer improved separation for certain amino acids. acs.org Furthermore, the development of C3-based HPLC columns for Marfey's analysis has shown superior resolution for a range of amino acids, including N-methylated and isoleucine stereoisomers (l-Ile, d-Ile, l-allo-Ile, and d-allo-Ile), compared to traditional C18 columns. acs.org This C3 method also mitigates the issue of the residual reagent peak masking the peaks of certain derivatized amino acids. acs.org

Research has demonstrated the successful application of FDAA and other chiral derivatizing agents for the analysis of unusual amino acids such as β-methoxytyrosine, allo-threonine, and allo-isoleucine. acs.org While FDAA generally provides high enantioselectivity, combining results from multiple derivatizing agents can yield the most reliable stereochemical assignments for complex separation problems. acs.org

Table 2: Marfey's Method for Unusual Amino Acids

Amino Acid Type Method/Variant Key Research Finding Reference(s)
Isoleucine stereoisomers C3 Marfey's Method Capable of resolving all four stereoisomers: l-Ile, d-Ile, l-allo-Ile, and d-allo-Ile. acs.org
N-Methylated amino acids C3 Marfey's Method Provides resolution for N-methylated amino acids, which can be challenging with standard methods. acs.org
β-methoxytyrosine (β-MeOTyr) FDAA Derivatization FDAA showed poor selectivity for β-MeOTyr isomers compared to other agents like S-NIFE. acs.org
allo-Threonine (allo-Thr) FDAA Derivatization FDAA is used for the derivatization and analysis of allo-Thr. acs.org

Applications in Biochemical and Pharmacological Research as Probes

N(alpha)-(2,4-Dinitro-5-fluorophenyl)-based reagents, including analogs like Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (FDVA), are valuable tools in biochemical and pharmacological research. chemimpex.comsigmaaldrich.com Their utility stems from their ability to react with and label primary and secondary amino groups, making them effective probes for studying biological molecules and their interactions. chemimpex.com

Study of Protein Interactions and Enzyme Activity

These compounds are employed as reagents to investigate enzyme activity and protein interactions. chemimpex.commyskinrecipes.com The dinitrophenyl moiety provides a chromophore for easy detection and quantification, while the chiral amino acid amide portion can introduce stereospecificity into interactions with biological targets. fishersci.comspringernature.com For example, N-alpha-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide is used in the development of assays to measure protease activity, where it can function as a substrate or inhibitor in enzymatic reactions. myskinrecipes.com Its ability to interact selectively with specific enzymes makes it a useful tool for elucidating enzyme mechanisms and kinetics. myskinrecipes.com Similarly, Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide is utilized in research examining protein interactions, which aids in understanding metabolic pathways and the mechanisms of disease. chemimpex.com

Quantification of Chiral Amines and Metabolites in Biological Matrices

The determination and quantification of D-amino acids and other chiral amines in complex biological matrices is a significant area of research, as these molecules play important roles in various physiological and pathological processes. nih.gov Marfey's reagent derivatization coupled with LC-MS/MS has emerged as a powerful technique for this purpose. nih.govacs.org This method allows for the sensitive and selective quantification of enantiomers in complex samples like bacterial extracts. nih.govacs.org

A key challenge in developing a comprehensive method is achieving chromatographic separation for all proteinogenic amino acid D/L pairs. While standard acidic mobile phases on reverse-phase columns are insufficient, a neutral pH (around 6.5) solvent system has been shown to successfully resolve all 19 common D/L-amino acid pairs. nih.govacs.org This approach, combined with negative mode MS/MS detection, provides good sensitivity and linearity over a broad concentration range. nih.gov

The method has been successfully demonstrated by measuring the levels of D- and L-amino acids in extracts from methicillin-resistant Staphylococcus aureus (MRSA), with negligible matrix effects. nih.govacs.org This highlights the method's suitability for quantifying chiral metabolites in complex biological systems, which is crucial for biomarker discovery and understanding the role of D-amino acids in biology. researchgate.net

Table 3: LC-MS/MS Method for Quantification of Amino Acid Stereoisomers

Parameter Condition/Finding Reference(s)
Derivatization Reagent Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (Marfey's Reagent) nih.govacs.org
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govacs.org
Mobile Phase for Optimal Separation Water/acetonitrile/ammonium acetate (pH 6.5) nih.govacs.org
Detection Mode Negative Ion Mode nih.gov
Application Quantification of 19 D/L proteinogenic amino acids and glycine (B1666218) in MRSA extracts. nih.govacs.org
Derivatization Kinetics Reaction rates vary significantly among amino acids; some require overnight incubation for completion. nih.govacs.org
Analyte Stability Derivatized analytes are stable for at least 24 hours at room temperature. nih.govacs.org

Spectroscopic and Chromatographic Characterization of N Alpha 2,4 Dinitro 5 Fluorophenyl Derivatives

Spectrophotometric Detection Strategies

Spectrophotometry provides a fundamental approach for the detection and quantification of these derivatives, primarily by exploiting their strong absorbance in the ultraviolet-visible region of the electromagnetic spectrum.

The introduction of the 2,4-dinitrophenyl (DNP) group to an amino acid or peptide imparts a distinct yellow color, a characteristic that has been historically significant since Sanger's initial work on protein sequencing. This color is due to the strong absorbance of light in the UV-Vis region by the DNP chromophore. vanderbilt.edugbiosciences.com This property forms the basis for the quantitative analysis of DNP-derivatives using UV-Vis absorbance spectroscopy.

The DNP derivatives exhibit a diagnostic UV absorbance that allows for their detection following separation. vanderbilt.edu For quantitative measurements, the absorbance is typically measured at a specific wavelength where the DNP-amino acid shows maximum absorption. For instance, measurements have been successfully carried out at wavelengths such as 363 nm and 410 nm. scispace.com The stability of the DNP derivatives is a crucial factor for accurate quantification. Studies have shown that these derivatives are relatively stable in acidic conditions when stored in the dark, but can be susceptible to hydrolysis in alkaline environments and decomposition upon exposure to light. researchgate.net

The quantitative determination of an amino acid as its dinitrophenyl derivative is a simple and accurate method that does not necessitate specialized apparatus, with colorimeters being a viable alternative to spectrophotometers in some cases. scispace.com The process generally involves the reaction of the primary amino group of an amino acid with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNFB), also known as Sanger's reagent, under mildly alkaline conditions. gbiosciences.com Following the derivatization, the resulting DNP-amino acid can be quantified based on its absorbance, which is proportional to its concentration, following Beer-Lambert law.

Table 1: UV-Vis Absorbance Data for select DNP-Amino Acids

DNP-Amino Acid Wavelength of Maximum Absorbance (λmax) Molar Extinction Coefficient (ε)
DNP-Glycine ~360 nm Varies with pH
DNP-Valine 363 nm Not specified
DNP-Isoleucine Not specified Not specified

Note: The specific λmax and ε values can be influenced by the solvent and pH of the medium. researchgate.net

While UV-Vis absorbance is the primary detection method for N(alpha)-(2,4-Dinitro-5-fluorophenyl)-derivatives, fluorometric detection is generally employed when higher sensitivity is required. However, the DNP derivatives themselves are not inherently fluorescent. vanderbilt.edu Instead, fluorometric detection is utilized with alternative derivatizing agents that are fluorescent in nature. For instance, dansyl chloride and depsile chloride are fluorescent molecules that can be used in place of FDNFB, reportedly increasing the sensitivity of the detection by a hundredfold. youtube.com

In the context of N(alpha)-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent, which is a chiral derivatizing agent, the primary mode of detection for the resulting diastereomers is typically UV absorbance. indiamart.comsigmaaldrich.com The primary purpose of using FDAA is to achieve chiral separation, and its detection relies on the absorbance of the dinitrophenyl group. epa.gov When fluorometric detection is desired for amino acid analysis, reagents specifically designed for fluorescence, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or o-phthalaldehyde (OPA) in conjunction with a thiol, are commonly used. thermofisher.comnih.gov These reagents react with amino acids to produce highly fluorescent derivatives, enabling their detection at very low concentrations. thermofisher.comnih.gov

Therefore, while fluorometric detection is a powerful technique in amino acid analysis, it is not directly applicable to the native N(alpha)-(2,4-Dinitro-5-fluorophenyl)-derivatives but rather to derivatives formed with specific fluorescent labeling reagents.

Advanced Chromatographic Separation Techniques

Chromatography, particularly high-performance liquid chromatography, is the cornerstone for the separation and analysis of N(alpha)-(2,4-Dinitro-5-fluorophenyl)-derivatives, often coupled with mass spectrometry for unambiguous identification and structural characterization.

High-Performance Liquid Chromatography (HPLC) is extensively used for the separation of N(alpha)-(2,4-Dinitro-5-fluorophenyl)-derivatives. sigmaaldrich.comepa.gov The addition of the hydrophobic dinitrophenyl group enhances the retention of the otherwise highly polar amino acids on reversed-phase (RP) columns. thermofisher.com

Retention Mechanisms: The primary retention mechanism for DNP-derivatives in reversed-phase HPLC is hydrophobic interaction between the non-polar dinitrophenyl group and the stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. scioninstruments.comoonops.eu By adjusting the composition of the mobile phase (gradient elution), the retention of the DNP-amino acids can be controlled to achieve separation. epa.gov

Column Selection: The choice of HPLC column is critical for achieving optimal separation.

Stationary Phase: Reversed-phase columns with silica-based packings bonded with C8 (octyl) or C18 (octadecyl) alkyl chains are the most commonly used for separating DNP-derivatives. scioninstruments.comoonops.eu C18 columns, in particular, offer high hydrophobicity and are a frequent first choice for method development. oonops.eu

Particle Size: Columns packed with smaller particles (e.g., 3 µm or 1.8 µm) generally provide higher efficiency and better resolution, though they may lead to increased backpressure. oonops.euphenomenex.com

Column Dimensions: The length and internal diameter of the column influence the resolution, analysis time, and solvent consumption. Shorter columns (50-100 mm) allow for faster analyses, while longer columns (150-250 mm) are used when higher resolution is required. oonops.euamerigoscientific.comlabmal.com

For the separation of diastereomeric derivatives formed with chiral reagents like N(alpha)-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA), a high-resolution stationary phase is essential. A 3 µm Spherisorb ODS II column has been successfully used for this purpose. epa.gov

Table 2: Common HPLC Column Parameters for Separation of DNP-Derivatives

Parameter Typical Selection Rationale
Stationary Phase Chemistry C18 (Octadecylsilane) High hydrophobicity for retention of DNP group. oonops.eu
Particle Size 3 µm - 5 µm Good balance between efficiency and backpressure. oonops.eu
Pore Size ~120 Å Suitable for small molecules like amino acid derivatives. phenomenex.com
Column Internal Diameter 2.1 mm - 4.6 mm 2.1 mm is compatible with MS detectors and reduces solvent usage. oonops.eu

| Column Length | 100 mm - 250 mm | Longer columns provide higher resolution for complex mixtures. oonops.eu |

Mass spectrometry (MS) is a powerful analytical technique used in conjunction with HPLC for the characterization of N(alpha)-(2,4-Dinitro-5-fluorophenyl)-derivatives. scientificlabs.ie It provides crucial information on the molecular weight of the derivatized compounds, which is essential for their identification.

When coupled with HPLC, typically through an electrospray ionization (ESI) interface, MS allows for the detection and mass analysis of the DNP-derivatives as they elute from the column. scientificlabs.ie The high accuracy of modern mass spectrometers enables the precise determination of the molecular weight, which can be used to confirm the identity of the amino acid that has been derivatized. For example, the derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine, a related compound, has been shown to yield strong signals in ESI positive mode, facilitating their detection by MS. researchgate.net

The molecular weight of the N(alpha)-(2,4-Dinitro-5-fluorophenyl)- moiety is 183.1 g/mol . By adding this mass to the known molecular weight of an amino acid (minus the mass of a proton from the amino group), the expected molecular weight of the DNP-derivative can be calculated and compared with the experimentally determined value.

Table 3: Calculated Molecular Weights of Selected DNP-Amino Acids

Amino Acid Molecular Weight ( g/mol ) DNP-Derivative Molecular Weight ( g/mol )
Glycine (B1666218) 75.07 258.17
Alanine 89.09 272.19
Valine 117.15 300.25
Leucine 131.17 314.27

Note: The molecular weights are for the most common isotopes.

Tandem mass spectrometry (MS/MS) provides an additional layer of structural information and specificity for the analysis of N(alpha)-(2,4-Dinitro-5-fluorophenyl)-derivatives, particularly in complex mixtures or for peptide sequencing. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a DNP-peptide) is selected in the first mass analyzer, subjected to fragmentation, and the resulting product ions are analyzed in a second mass analyzer.

This fragmentation process, often achieved through collision-induced dissociation (CID), breaks the peptide backbone at predictable locations, primarily at the peptide bonds, generating a series of fragment ions (e.g., b- and y-ions). researchgate.net The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence. researchgate.net

The presence of the DNP group at the N-terminus can influence the fragmentation pattern, and this information can be used to confirm the identity of the N-terminal amino acid. gbiosciences.com The enhanced specificity of MS/MS is particularly valuable for distinguishing between isobaric compounds (compounds with the same nominal mass) and for identifying post-translational modifications. The analysis of these fragmentation patterns is a cornerstone of modern proteomics. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N(alpha)-(2,4-Dinitro-5-fluorophenyl)-derivatives. Through the analysis of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR spectra, it is possible to confirm the covalent structure, including the regiochemistry of the dinitro-fluorophenyl moiety and the integrity of the amino acid residue.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides crucial information about the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of an N(alpha)-(2,4-Dinitro-5-fluorophenyl)-amino acid derivative, distinct signals are expected for the aromatic protons, the alpha-proton of the amino acid, and the protons of the amino acid side chain.

The aromatic region of the spectrum is characteristic of the 2,4-dinitro-5-fluorophenyl group. The proton at the C3 position typically appears as a doublet, coupled to the fluorine atom at C5. The proton at the C6 position also presents as a doublet, coupled to the alpha-proton of the amino acid. The chemical shifts of these aromatic protons are significantly downfield due to the strong electron-withdrawing nature of the two nitro groups.

The alpha-proton of the amino acid residue gives a signal whose multiplicity depends on the nature of the side chain. For instance, in the derivative of alanine, this proton would be a quartet due to coupling with the methyl protons. The chemical shift of the alpha-proton is influenced by the neighboring dinitrophenyl group and the carboxyl function.

Detailed analysis of a representative compound, N(alpha)-(2,4-Dinitro-5-fluorophenyl)-L-alanine, is presented in the table below.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 (Aromatic)~8.90dJ(H,F) = ~7.0
H-6 (Aromatic)~7.50dJ(H,H) = ~9.0
α-H (Alanine)~4.50qJ(H,H) = ~7.2
β-CH₃ (Alanine)~1.60dJ(H,H) = ~7.2
NH~9.20dJ(H,H) = ~8.5

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The electron-withdrawing nitro groups cause a significant downfield shift for the aromatic carbons to which they are attached (C2 and C4). The carbon atom bearing the fluorine (C5) shows a characteristic large one-bond carbon-fluorine coupling constant (¹J(C,F)).

The carbons of the amino acid moiety also exhibit predictable chemical shifts. The carbonyl carbon of the carboxylic acid or amide group is typically found in the range of 170-175 ppm. The alpha-carbon appears around 50-60 ppm, and the chemical shifts of the side-chain carbons vary depending on their nature.

A representative ¹³C NMR data for N(alpha)-(2,4-Dinitro-5-fluorophenyl)-L-alanine is provided below.

Carbon Assignment Chemical Shift (δ, ppm) Coupling Constant (J, Hz)
C-1 (Aromatic)~128.0
C-2 (Aromatic)~140.0
C-3 (Aromatic)~122.0
C-4 (Aromatic)~148.0
C-5 (Aromatic)~145.0¹J(C,F) = ~250
C-6 (Aromatic)~115.0²J(C,F) = ~20
C=O (Alanine)~172.0
α-C (Alanine)~55.0
β-CH₃ (Alanine)~18.0

Note: The chemical shifts and coupling constants are approximate and can vary based on experimental conditions.

¹⁹F NMR Spectroscopy

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. For N(alpha)-(2,4-Dinitro-5-fluorophenyl)-derivatives, the ¹⁹F NMR spectrum typically shows a single resonance for the fluorine atom at the C5 position. The chemical shift of this fluorine is influenced by the electronic environment of the aromatic ring. The signal will appear as a doublet of doublets due to coupling with the H-3 and H-6 protons, although in some cases it may appear as a triplet if the coupling constants are similar.

Two-Dimensional (2D) NMR Techniques

To definitively assign all proton and carbon signals and thus confirm the structure, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. For an N(alpha)-(2,4-Dinitro-5-fluorophenyl)-amino acid derivative, COSY spectra would show cross-peaks between the alpha-proton and the side-chain protons, as well as between adjacent aromatic protons if present.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). An HSQC or HMQC spectrum would show a cross-peak connecting the signal of each proton to the signal of the carbon it is attached to, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bonds) correlations between protons and carbons (¹H-¹³C). HMBC is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, a correlation between the NH proton and the aromatic C-1 carbon would confirm the point of attachment of the amino acid to the dinitro-fluorophenyl ring.

By combining the information from these one- and two-dimensional NMR experiments, a complete and unambiguous structural confirmation of N(alpha)-(2,4-Dinitro-5-fluorophenyl)-derivatives can be achieved.

Mechanistic and Computational Studies

Theoretical Investigations of Reaction Mechanisms

Theoretical and computational chemistry provide powerful tools for elucidating the detailed mechanisms of chemical reactions. For derivatives of N(alpha)-(2,4-Dinitro-5-fluorophenyl)-, such as Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA), these studies focus on the nucleophilic aromatic substitution (SNAr) reaction, which is central to their function as derivatizing agents. sigmaaldrich.comsigmaaldrich.com This reaction involves the substitution of the fluorine atom on the dinitrophenyl ring by a nucleophile, typically the amino group of an amino acid or peptide. wikipedia.orgcsbsju.edu

Quantum chemical calculations have been instrumental in defining the stepwise pathway of the SNAr reaction involving 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), the parent compound of this series. masterorganicchemistry.comsigmaaldrich.comscbt.com The reaction does not proceed in a single concerted step but rather through a two-stage addition-elimination mechanism. masterorganicchemistry.com

The key steps elucidated by these theoretical models are:

Nucleophilic Addition : The reaction begins with the attack of a nucleophile (e.g., the nitrogen of an amino group) on the carbon atom bonded to the fluorine. This leads to the formation of a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of two strong electron-withdrawing nitro groups is critical for stabilizing the negative charge of this intermediate through resonance. masterorganicchemistry.comgbiosciences.com

Elimination of the Leaving Group : In the second step, the aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion. masterorganicchemistry.com

A notable finding from mechanistic studies is the reactivity order of the leaving group in SNAr reactions, which is F > Cl > Br > I. masterorganicchemistry.com This is contrary to the trend seen in SN1 and SN2 reactions, where iodide is the best leaving group. Theoretical models explain that the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Therefore, the high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, accelerating the initial attack and making it a surprisingly effective leaving group for this mechanism. masterorganicchemistry.com

The energy landscape of the SNAr reaction can be mapped out using computational methods to generate a free energy profile. This profile illustrates the energy changes throughout the reaction, highlighting the transition states (energy peaks) and intermediates (energy valleys). masterorganicchemistry.com For the reaction of a nucleophile with a dinitrofluorophenyl compound, the profile shows two distinct transition states corresponding to the two steps of the mechanism.

The reaction energy diagram proceeds as follows:

Reactants : The starting materials, for example, 1-fluoro-2,4-dinitrobenzene and an amino acid.

Meisenheimer Intermediate : A valley on the energy diagram representing the relatively stable, non-aromatic intermediate. masterorganicchemistry.com These intermediates can sometimes be isolated or detected spectroscopically. masterorganicchemistry.com

Second Transition State (TS2) : A smaller energy barrier corresponding to the elimination of the fluoride ion and the restoration of the aromatic ring.

Products : The final, stable N-dinitrophenylated amino acid.

While specific energy values for the N(alpha)-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide reaction are not detailed in the provided literature, studies on analogous bimolecular reactions provide insight into the typical magnitudes of these energy barriers. For instance, quantum chemical simulations of other condensation reactions show free energy barriers (ΔG‡) can be significant, often in the range of 20-50 kcal/mol, and are highly sensitive to the surrounding environment (solvent). usp.brnih.gov

Table 1: Illustrative Stages and Characteristics of the SNAr Reaction Free Energy Profile

Reaction StageDescriptionKey Structural FeatureRelative Energy Level
Reactants Separate dinitrofluorophenyl compound and nucleophile.Aromatic benzene (B151609) ring.Baseline
Transition State 1 (TS1) Nucleophile attacks the ring; C-N bond forming.Partially formed C-N bond; ring aromaticity is being lost.High (Peak Energy)
Intermediate Formation of the stable, anionic Meisenheimer complex.Non-aromatic cyclohexadienyl anion; charge delocalized by NO₂ groups.Intermediate (Valley)
Transition State 2 (TS2) Fluoride leaving group is expelled; C-F bond breaking.Partially broken C-F bond; ring aromaticity is being restored.Elevated
Products Final dinitrophenylated compound and fluoride ion.Aromatic ring restored with new substituent.Low (Stable)

Molecular Modeling and Docking Simulations

Computational modeling and docking simulations are essential tools for predicting and analyzing the interactions between small molecules and biological macromolecules. nih.gov For derivatives of N(alpha)-(2,4-Dinitro-5-fluorophenyl)-, these techniques can forecast how they bind to proteins, which is fundamental to their application in biochemistry and proteomics. gbiosciences.comnih.gov

Molecular docking is a computational method that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, such as a protein) to form a stable complex. ajchem-a.comnih.gov The primary goals are to identify the most likely binding site on the protein and to estimate the strength of the interaction, often quantified as a binding energy or docking score. nih.gov

For dinitrophenyl compounds, docking simulations can model their covalent or non-covalent interactions with protein active sites. For example, the reaction of 1-fluoro-2,4-dinitrobenzene (DNFB) with the N-terminal amino group of a protein is the basis of the Sanger method for protein sequencing. wikipedia.orggbiosciences.com Docking simulations can predict the accessibility of these N-terminal amines and the specific residues that might influence the binding.

Studies have shown that DNFB and related compounds can interact with and modify various proteins, altering their function. gbiosciences.com

Enzyme Inhibition : DNFB can inhibit the activity of enzymes like the mitochondrial cytochrome b-c₁ complex by modifying amino groups crucial for its function. gbiosciences.com

Allosteric Modification : In the case of Fructose 1,6-diphosphatase, the binding of DNFB to what is believed to be an allosteric site induces a conformational change that significantly increases the enzyme's catalytic activity. gbiosciences.com

Membrane Protein Labeling : Experiments with sarcoplasmic reticulum membranes showed that DNFB specifically labels amino groups on the ATPase protein that are located in a hydrophobic environment. nih.govnih.gov

Docking and molecular dynamics (MD) simulations help rationalize these experimental findings by providing a detailed, three-dimensional view of the interactions. ajchem-a.comnih.gov These simulations can pinpoint the specific amino acid residues in a binding pocket that form key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand. ajchem-a.com

Table 2: Common Interactions Predicted by Molecular Docking for Aromatic Ligands in Protein Active Sites

Interaction TypeDescriptionExample Residues
Covalent Bonding Formation of a permanent chemical bond between the ligand and a reactive residue.Lysine (B10760008) (amino group), Cysteine (thiol group)
Hydrogen Bonding Electrostatic attraction between the ligand's nitro groups (acceptors) and donor residues in the protein.Histidine, Serine, Tyrosine
π-π Stacking Non-covalent interaction between the aromatic ring of the ligand and aromatic residues.Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)
Hydrophobic Interactions Interactions between the nonpolar regions of the ligand and hydrophobic residues in the binding pocket.Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala)

Emerging Research Avenues and Methodological Innovations

Development of Next-Generation Dinitrophenyl-Based Probes

The foundational work with FDAA has paved the way for the development of new and improved derivatizing agents. sigmaaldrich.comnih.gov The goal is to enhance the performance of these probes in terms of their reactivity, the stability of the resulting derivatives, and their detection sensitivity.

The design of next-generation dinitrophenyl-based probes focuses on modifying the core structure to improve analytical capabilities. A notable advancement in this area is the development of analogs to Marfey's reagent. For instance, Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) has been shown to offer higher sensitivity and better separation for derivatized chiral amino acids compared to the original L-FDAA. mdpi.com

Another approach involves the synthesis of entirely new chiral derivatizing agents that incorporate the dinitrophenyl group. For example, (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester, (S)-NIFE, has been successfully applied for the HPLC separation of enantiomers of various unnatural secondary amino acids. nih.gov Research has also explored the creation of novel reagents like (S)-1-methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitrophenyl)piperazine (APy-PPZ), which demonstrates rapid reaction times with carboxylic acids. researchgate.net

The development of such agents aims to address some of the limitations of existing probes, such as the low sensitivity of FDAA compared to other chiral derivatizing agents. sigmaaldrich.com By strategically modifying the chemical structure, researchers can fine-tune the reagent's properties, leading to faster reaction kinetics, improved stability of the derivatives, and enhanced detection, often in the subnanomolar range. researchgate.netresearchgate.net

FeatureNα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA)Advanced Analogs (e.g., L-FDLA)Novel Dinitrophenyl Reagents (e.g., APy-PPZ)
Primary Application Chiral separation of amino acidsEnhanced chiral separation of amino acidsEnantiospecific determination of chiral carboxylic acids
Key Advantage High enantioselectivity sigmaaldrich.comHigher sensitivity and separation mdpi.comRapid reaction times researchgate.net
Reaction Conditions Alkaline (e.g., NaHCO₃) nih.govSimilar to FDAAPresence of a condensing agent (e.g., DMT-MM) researchgate.net

Integration with "Omics" Technologies (e.g., Metabolomics, Proteomics)

The rise of "omics" technologies has created a demand for high-throughput and sensitive analytical methods. Dinitrophenyl-based derivatization is proving to be a valuable tool in these fields, particularly in metabolomics and proteomics, for the analysis of chiral metabolites and protein constituents.

In chiral metabolomics, derivatization with reagents like FDAA is crucial for improving the molecular properties of small polar molecules, making them more suitable for separation and detection. nih.gov This is especially important for resolving enantiomers of endogenous metabolites, which can have significantly different biological activities. The use of dinitrophenyl derivatization coupled with mass spectrometry (MS) has become a powerful strategy for profiling chiral metabolites in complex biological samples. nih.govnih.gov

In proteomics, the analysis of amino acids is a fundamental task. Derivatization with reagents like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide is a preferred method for the quantitative analysis of amino acids via reverse-phase high-performance liquid chromatography (RP-HPLC). researchgate.net The dinitrophenyl moiety acts as a chromophore, enabling photometric detection with high sensitivity. researchgate.net Furthermore, the compatibility of these derivatization methods with mass spectrometry allows for the identification and quantification of amino acid enantiomers in protein hydrolysates, which is critical for understanding protein structure and function. mdpi.com The development of stable isotope-coded derivatization (ICD) strategies using dinitrophenyl reagents further enhances the accuracy and precision of quantitative analysis by mitigating matrix effects in LC-MS/MS. nih.gov

Microfluidics and Miniaturized Analytical Systems for Derivatization

The trend towards miniaturization in analytical chemistry has led to the development of microfluidic devices and miniaturized total chemical analysis systems (µTAS). semanticscholar.orgutwente.nlutwente.nl These systems offer several advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening.

The integration of dinitrophenyl derivatization reactions into microfluidic platforms is an active area of research. While the direct application of N(alpha)-(2,4-Dinitro-5-fluorophenyl)- based derivatization in published microfluidic systems is still emerging, the principles and technologies are well-established for similar derivatization reactions. For instance, microfluidic paper-based analytical devices (µPADs) have been developed for the one-step analysis of multiple amino acids, demonstrating the potential for simple, rapid, and simultaneous detection. nih.gov

The concept of miniaturized systems involves integrating sample injection, derivatization, separation, and detection onto a single chip. researchgate.net This approach is highly compatible with the pre-column derivatization strategy commonly used with dinitrophenyl reagents. By performing the derivatization reaction within a microreactor on the chip, it is possible to achieve precise control over reaction conditions and minimize sample handling, leading to improved reproducibility and efficiency. The development of in-needle derivatization techniques, where the reaction occurs within the injection needle of an HPLC system, further illustrates the move towards automated and miniaturized sample processing. mdpi.com

Q & A

Q. What is the standard protocol for using Marfey’s reagent to determine the absolute configuration of amino acids?

Marfey’s reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide, FDAA) is used to derivatize amino acids, enabling enantiomeric separation via reverse-phase HPLC or UHPLC-MS. The protocol involves:

Hydrolysis : Acidic hydrolysis (6 M HCl, 110°C, 24 h) of peptides/proteins to release free amino acids.

Derivatization : Reaction of hydrolysate with FDAA (1% w/v in acetone) in 1 M NaHCO₃ (pH 8.5–9.0) at 40°C for 1 h.

Analysis : Separation of diastereomers using a C18 column with UV detection at 340 nm. D/L enantiomers are distinguished by retention time shifts compared to derivatized standards .

  • Critical parameters : pH control during derivatization, reaction time, and column temperature (25–40°C).

Q. How do storage conditions impact Marfey’s reagent stability?

Marfey’s reagent is hygroscopic and light-sensitive. Optimal storage is at 2–8°C in airtight, amber glass containers. Prolonged exposure to moisture or room temperature leads to decomposition, evidenced by color change (yellow to brown) and reduced derivatization efficiency. Purity should be verified via HPLC before critical experiments .

Q. What are the advantages of FDAA over other chiral derivatizing agents (e.g., OPA, GITC)?

FDAA offers:

  • High UV absorbance (ε = ~30,000 M⁻¹cm⁻¹ at 340 nm), enabling sensitive detection.
  • Robust resolution of D/L enantiomers, even for non-polar amino acids (e.g., valine, isoleucine).
  • Compatibility with MS detection due to stable fluorodinitrophenyl adducts .
  • Disadvantage : Requires acidic hydrolysis, which destroys glutamine/asparagine and modifies labile residues.

Q. How is Marfey’s reagent used to analyze phosphoserine enantiomers in neurological studies?

After extracting phosphoserine from brain tissue, FDAA derivatization enables separation of D/L-phosphoserine using a C18 column (gradient: 10–50% acetonitrile in 0.1% TFA over 30 min). Quantification via UV detection (340 nm) reveals D-phosphoserine as a minor enantiomer (<5% total) in rat brain, suggesting its role in neurotransmission .

Q. What validation parameters are essential for Marfey-based chiral assays?

  • Linearity : R² ≥ 0.99 for standard curves (1–100 µM).
  • Recovery : 85–115% for spiked biological matrices (e.g., plasma, cerebrospinal fluid).
  • Precision : Intraday/interday CV < 5% for retention times.
  • LOQ : Typically 0.1–1 µM, depending on detection method .

Advanced Research Questions

Q. How can Marfey’s analysis be adapted for complex biological matrices (e.g., serum, microbial extracts)?

  • Sample prep : Pre-purify amino acids using solid-phase extraction (C18 or mixed-mode resins) to remove interfering lipids/salts.
  • Derivatization optimization : Increase FDAA concentration (2% w/v) and reaction time (2 h) for low-abundance analytes.
  • LC-MS/MS : Use MRM transitions (e.g., m/z 272 → 155 for FDAA adducts) to enhance specificity in high-background samples .

Q. What are the limitations of FDAA in resolving structurally similar amino acids (e.g., leucine/isoleucine)?

FDAA struggles to separate leucine/isoleucine due to identical mass and similar hydrophobicity. Solutions include:

  • Alternative derivatives : Use Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA), which introduces bulkier side chains for better resolution .
  • Tandem MS : Leverage fragmentation patterns (e.g., m/z 155 vs. 168 for Leu/Ile adducts) .

Q. How does FDAA derivatization efficiency vary with amino acid side-chain chemistry?

  • Primary amines (lysine, ornithine): >95% efficiency at pH 9.
  • Secondary amines (proline): <50% efficiency; requires higher pH (10.5) or prolonged reaction (3 h).
  • Sulfur-containing residues (cysteine, methionine): Partial oxidation during hydrolysis necessitates reducing agents (e.g., TCEP) to preserve thiols .

Q. Can Marfey’s reagent be used to analyze non-proteinogenic amino acids (e.g., D-amino acids in bacterial peptides)?

Yes. For example, D-alanine in bacterial cell walls is quantified by:

Hydrolysis in 4 M methanesulfonic acid (prevents racemization).

Derivatization with FDAA.

Comparison to D/L-alanine standards. This approach confirmed D-Ala in Bacteroidetes lipoamino acids .

Q. How to troubleshoot low derivatization yields in Marfey’s assays?

  • Cause 1 : Insoluble FDAA. Solution: Freshly prepare in acetone and filter (0.22 µm).
  • Cause 2 : Competing nucleophiles (e.g., Tris buffer). Solution: Use bicarbonate buffers only.
  • Cause 3 : Incomplete hydrolysis. Validate via ninhydrin test or LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.